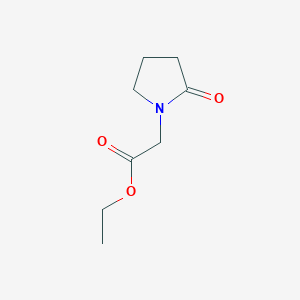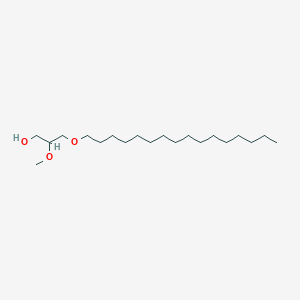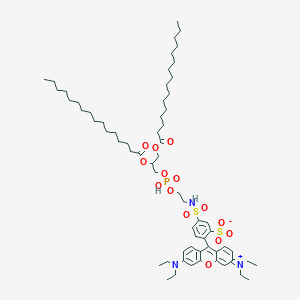
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine, also known as Liss Rhod PE, is a fluorescent lipid commonly used in scientific research. It is a synthetic phospholipid that contains a fluorescent dye, which allows it to be easily visualized and tracked in biological systems. The purpose of
Mécanisme D'action
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is a fluorescent lipid that incorporates into biological membranes and is incorporated into the phospholipid bilayer. The fluorescent dye is located on the headgroup of the lipid, which allows it to be easily visualized using fluorescence microscopy. N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE has a high quantum yield and is resistant to photobleaching, making it an ideal probe for long-term imaging studies.
Effets Biochimiques Et Physiologiques
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE has minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells at the concentrations typically used in experiments and does not alter membrane fluidity or permeability. However, it is important to note that the incorporation of N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE into the membrane may alter the behavior of other membrane-associated proteins and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that allows for real-time imaging of biological processes. It is also easy to use and can be incorporated into a variety of experimental systems. However, there are some limitations to using N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE. It is not suitable for experiments that require high-resolution imaging, as the fluorescent dye is relatively large and may interfere with other imaging techniques. Additionally, N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is not suitable for experiments that require long-term imaging, as the fluorescent dye may photobleach over time.
Orientations Futures
There are several future directions for the use of N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE in scientific research. One potential application is in the study of lipid metabolism, where N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE could be used to track the movement of lipids between different cellular compartments. Another potential application is in the study of membrane trafficking, where N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE could be used to visualize the dynamics of membrane fusion and fission events. Additionally, N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE could be used in combination with other fluorescent probes to study complex biological processes such as signaling pathways and protein-protein interactions.
Méthodes De Synthèse
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is synthesized by coupling N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamineamine Rhodamine B sulfonyl chloride with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is commonly used in scientific research as a fluorescent probe to label and track membranes, lipids, and proteins. It has been used to study a variety of biological processes, including membrane trafficking, endocytosis, exocytosis, lipid metabolism, and protein-protein interactions. N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine Rhod PE is particularly useful for studying membrane dynamics, as it allows researchers to visualize changes in membrane structure and organization in real-time.
Propriétés
Numéro CAS |
115044-45-6 |
|---|---|
Nom du produit |
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine |
Formule moléculaire |
C64H102N3O14PS2 |
Poids moléculaire |
1232.6 g/mol |
Nom IUPAC |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C64H102N3O14PS2/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-62(68)77-50-54(80-63(69)38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)51-79-82(70,71)78-46-45-65-83(72,73)55-41-44-58(61(49-55)84(74,75)76)64-56-42-39-52(66(9-3)10-4)47-59(56)81-60-48-53(40-43-57(60)64)67(11-5)12-6/h39-44,47-49,54,65H,7-38,45-46,50-51H2,1-6H3,(H-,70,71,74,75,76) |
Clé InChI |
NHMNXIHGKOHXQR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine NLRBS-DPPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



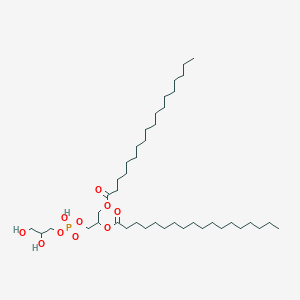
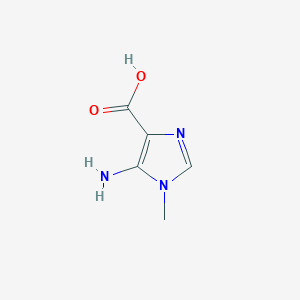
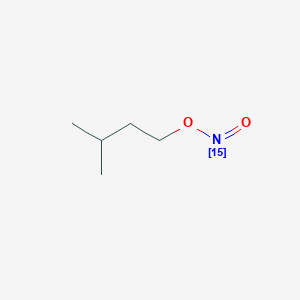
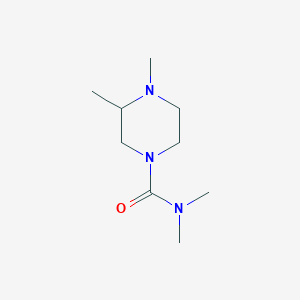
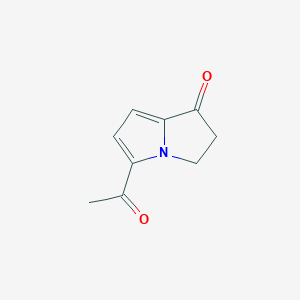
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
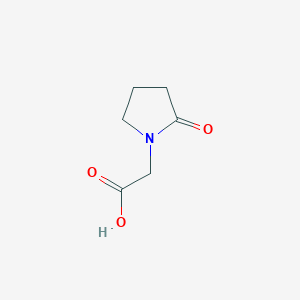
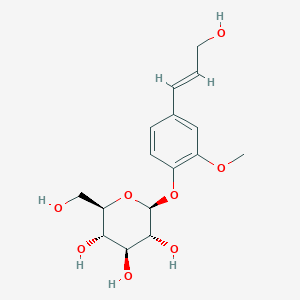
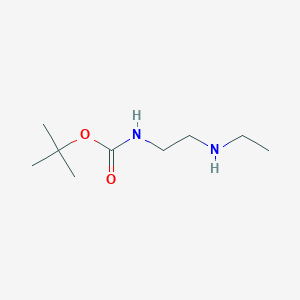
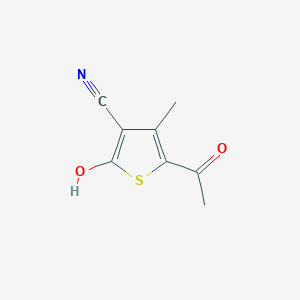
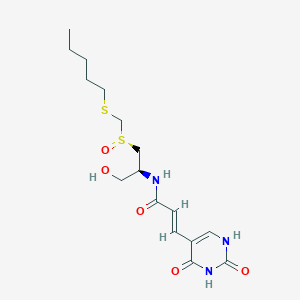
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
